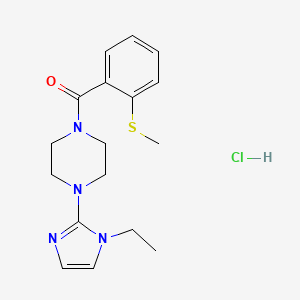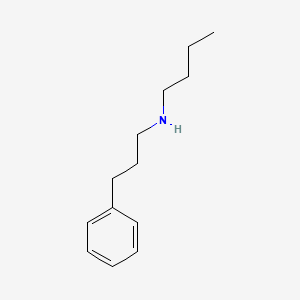
Butyl(3-phenylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Butyl(3-phenylpropyl)amine” is a compound that belongs to the class of organic compounds known as phenylpropylamines . These are compounds containing a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by an propan-1-amine .
Synthesis Analysis
The synthesis of similar compounds has been studied using various methods. For instance, the synthesis of 3-amino-1-phenylbutane (3-APB), a compound similar to “this compound”, has been studied using a one-pot multi-enzymatic system . Another method involves the use of polymer-supported triphenylphosphine (PS-TPP) in organic synthesis . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .
Molecular Structure Analysis
“this compound” contains a total of 47 atoms. There are 29 Hydrogen atoms, 17 Carbon atoms, and 1 Nitrogen atom . It also contains 19 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .
Chemical Reactions Analysis
Amines, including “this compound”, are known to act as weak organic bases . They can react with acids to form salts soluble in water . They also react with aldehydes and ketones to form imine derivatives, also known as Schiff bases .
Physical and Chemical Properties Analysis
The main chemical property of amines, including “this compound”, is their ability to act as weak organic bases . The physical properties of “this compound” are not well-documented.
Applications De Recherche Scientifique
CO₂ Capture : Butyl(3-phenylpropyl)amine, when used in an ionic liquid form, has been shown to effectively capture CO₂. This ionic liquid reacts reversibly with CO₂, sequestering it as a carbamate salt, and is comparable in efficiency to commercial amine sequestering reagents. It has the advantages of being nonvolatile and not requiring water to function, making it a promising candidate for CO₂ capture applications (Bates et al., 2002).
Electrochemical Applications : Butylamine derivatives have been used in liquid | liquid ion sensors, demonstrating unique electrochemical properties. Specifically, N,N-Butyl-decamethylferrocenyl-amine, soluble in organic solvents, shows dominance in anion transfer over the entire pH range in microphase redox processes (Kelly et al., 2010).
Antioxidant in Rubber Industry : Certain derivatives of this compound, such as aromatic secondary amines like N,N′-substituted p-phenylenediamines, play a crucial role as antioxidants in the rubber industry. Their electrochemical and spectroscopic properties have been extensively studied (Rapta et al., 2009).
Polymerization Applications : Anionic polymerization of Butyl isocyanates with chiral anionic initiators has been explored, resulting in optically active polymers. This research contributes to the development of novel polymers with specific optical properties (Okamoto et al., 1993).
Zwitterionic Polymerization : The polymerization of alkyl cyanoacrylates, including the butyl ester, has been studied, revealing that bases can initiate polymerization by forming zwitterionic propagating species. This research aids in understanding the mechanisms of polymerization in different conditions (Pepper, 1980).
Synthesis of Medicinal Compounds : Butylamine derivatives are used as intermediates in the synthesis of medical compounds like Repaglinide, an oral medicine for diabetes. Efficient and environmentally friendly synthesis methods have been developed for these intermediates (Liu et al., 2011).
Synthesis of Antioxidants for Lubricants : The synthesis and evaluation of amine-based antioxidants for lubricants, particularly in the context of thermal oxidation, is an area of application. Such antioxidants are synthesized by new methods and characterized to assess their effectiveness (Zhan et al., 2019).
Mécanisme D'action
Target of Action
Butyl(3-phenylpropyl)amine, a derivative of 3-Phenylpropylamine, primarily targets Trypsin-1 and Trypsin-2 in humans . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.
Mode of Action
For instance, they can bind to their target proteins, altering their function and leading to changes in cellular processes
Biochemical Pathways
For instance, they can influence the metabolism of biogenic amines, which are crucial for maintaining cell viability and the proper course of the organism’s metabolic processes .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial for its bioavailability and efficacy
Result of Action
For instance, they can influence the function of transcription factors and ultimately the expression of networks of genes .
Analyse Biochimique
Biochemical Properties
It is known that phenylpropylamines, the class of compounds to which Butyl(3-phenylpropyl)amine belongs, can interact with various enzymes and proteins
Cellular Effects
It is known that similar compounds can have significant effects on cells . For instance, some fatty acid amides, which are structurally related to this compound, can bind to cannabinoid receptors and influence cell signaling pathways
Molecular Mechanism
It is known that phenylpropylamines can undergo reactions at the benzylic position
Temporal Effects in Laboratory Settings
It is known that similar compounds can have significant thermal stability
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways
Transport and Distribution
It is known that similar compounds can be transported and distributed within cells
Subcellular Localization
It is known that the subcellular localization of proteins can be predicted from their amino acid sequences
Propriétés
IUPAC Name |
N-(3-phenylpropyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRPTMQCWKGUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
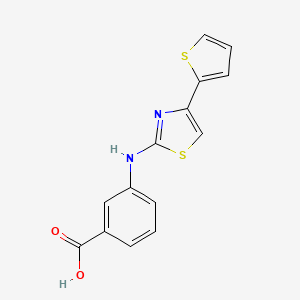
![3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2849037.png)
![5-[(4-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2849038.png)
![11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2849040.png)

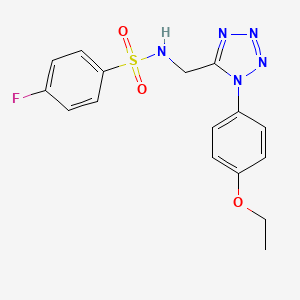

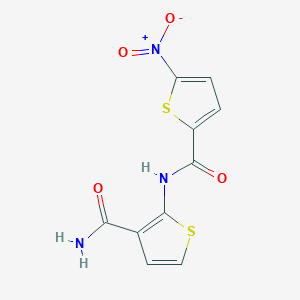
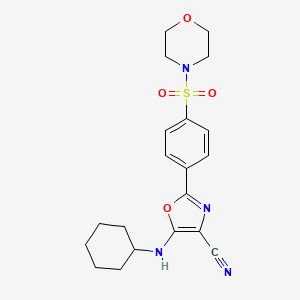
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)

